N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide
Description
Structural Characterization of N'-[3-(Benzyloxy)benzylidene]isonicotinohydrazide
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name is N-[(E)-[3-(benzyloxy)phenyl]methylideneamino]pyridine-4-carboxamide. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry | 341985-94-2 | |
| EC Number | 657-846-4 | |
| Molecular Formula | C₂₀H₁₇N₃O₂ | |
| Molar Mass | 335.37 g/mol |
The structure features a pyridine-4-carboxamide core linked via a hydrazone bridge to a 3-benzyloxy-substituted benzylidene moiety. The (E)-configuration about the C=N bond is confirmed by X-ray crystallography.
Molecular Geometry and Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:
| Parameter | Value |
|---|---|
| a (Å) | 18.3930(6) |
| b (Å) | 11.5574(4) |
| c (Å) | 8.3508(3) |
| β (°) | 93.436(2) |
| Volume (ų) | 1771.98(11) |
| Z | 4 |
The pyridine ring forms a dihedral angle of 15.25° with the adjacent benzene ring, while the benzyloxy-substituted benzene exhibits an 83.66° angle relative to the parent aromatic system. Intramolecular N–H···O hydrogen bonds stabilize the planar hydrazone linkage (N–N = 1.375 Å, C–O = 1.356 Å).
Spectroscopic Profiling
Infrared Spectroscopy (IR)
Key vibrational modes (cm⁻¹):
- ν(N–H) : 3250–3150 (hydrazide stretch)
- ν(C=O) : 1665 (amide I band)
- ν(C=N) : 1602 (imine stretch)
- ν(C–O–C) : 1248 (benzyloxy ether)
Nuclear Magnetic Resonance (NMR)
- δ 8.76 (d, J = 4.8 Hz, 2H, pyridine-H)
- δ 8.25 (s, 1H, N=CH)
- δ 7.45–7.12 (m, 9H, aromatic-H)
- δ 5.15 (s, 2H, OCH₂Ph)
- δ 163.2 (C=O)
- δ 155.8 (C=N)
- δ 149.3–114.7 (aromatic carbons)
UV-Vis Spectroscopy
Electronic transitions in ethanol:
Mass Spectrometry
ESI-MS (m/z):
Tautomeric Forms and Stereochemical Considerations
The hydrazone linkage enables keto-enol tautomerism, though X-ray data confirm dominance of the keto form in the solid state. The (E)-stereochemistry at the C=N bond is preserved due to steric hindrance from the benzyloxy group, as evidenced by NOESY correlations between the imine proton and adjacent aromatic hydrogens.
Properties
Molecular Formula |
C20H17N3O2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-20(18-9-11-21-12-10-18)23-22-14-17-7-4-8-19(13-17)25-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,23,24)/b22-14+ |
InChI Key |
QNLXJZLLXVTZNX-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Reagents
The alkylation proceeds in acetone or dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. A molar ratio of 1:1.2 (3-hydroxybenzaldehyde to benzyl bromide) ensures complete conversion. The mixture is refluxed at 80–90°C for 6–8 hours, followed by aqueous workup and purification via column chromatography or recrystallization from ethanol.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | Acetone or DMF |
| Base | K₂CO₃ |
| Temperature | 80–90°C (reflux) |
| Reaction Time | 6–8 hours |
| Yield | 75–85% |
Mechanistic Insights
The reaction follows an SN2 mechanism, where the deprotonated hydroxyl group of 3-hydroxybenzaldehyde attacks the electrophilic benzyl bromide. The benzyloxy group is introduced regioselectively at the 3-position, preserving the aldehyde functionality for subsequent condensation.
Condensation with Isonicotinic Acid Hydrazide
The hydrazone formation involves a nucleophilic addition-elimination reaction between 3-(benzyloxy)benzaldehyde and isoniazid. This step is highly sensitive to solvent polarity and temperature.
Standard Procedure
Isoniazid (1.0 equiv.) is dissolved in water, while 3-(benzyloxy)benzaldehyde (1.0 equiv.) is dissolved in ethanol. The aldehyde solution is added dropwise to the hydrazide solution under stirring at room temperature. The reaction typically completes within 1–5 hours, yielding a pale yellow precipitate.
Key Data:
| Parameter | Value |
|---|---|
| Solvent System | Ethanol/water (4:1 v/v) |
| Temperature | 25°C (room temperature) |
| Reaction Time | 1–5 hours |
| Yield | 60–79% |
Alternative Approaches
Reflux conditions (78°C in ethanol) reduce reaction time to 30–60 minutes but may lower yields due to side reactions. Catalytic acetic acid (1–2 mol%) accelerates the condensation by protonating the carbonyl oxygen, enhancing electrophilicity.
Purification and Characterization
Workup and Isolation
The crude product is concentrated under reduced pressure, washed with cold ethanol to remove unreacted starting materials, and recrystallized from hot ethanol or ethyl acetate. Final purity exceeds 95% as confirmed by thin-layer chromatography (TLC).
Spectroscopic Validation
IR Spectroscopy:
¹H NMR (DMSO-d₆, 400 MHz):
13C NMR (DMSO-d₆, 400 MHz):
Comparative Analysis of Synthesis Methods
The table below contrasts room-temperature and reflux conditions:
| Condition | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Room Temperature | Ethanol/water | 1–5 | 60–79 | 95–98 |
| Reflux | Ethanol | 0.5–1 | 55–70 | 90–95 |
Room-temperature reactions favor higher purity, while reflux accelerates kinetics at the expense of side product formation .
Chemical Reactions Analysis
Types of Reactions
Salor-int l461016-1ea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide is characterized by the presence of a benzyloxy group attached to a benzylidene moiety linked to isonicotinic acid hydrazide. Its molecular formula is , with a molecular weight of approximately 331.4 g/mol. The synthesis typically involves a condensation reaction between isonicotinic acid hydrazide and 3-(benzyloxy)benzaldehyde, often performed in an ethanol solvent under reflux conditions with an acid catalyst to promote the formation of the hydrazone linkage.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) were determined using standard agar diffusion methods, demonstrating promising results .
| Microbial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 64 |
| Escherichia coli | 16 | 32 |
| Pseudomonas aeruginosa | 64 | 128 |
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro experiments demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analysis .
Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial efficacy of this compound against multidrug-resistant bacterial strains. The results indicated that this compound could serve as a lead candidate for developing new antimicrobial agents in light of increasing resistance to conventional antibiotics.
Cancer Cell Line Studies
In another case study, researchers investigated the effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating effective concentrations for therapeutic applications.
Mechanism of Action
The mechanism of action of Salor-int l461016-1ea involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its benzyloxy group may facilitate binding to biological receptors, modulating various biochemical pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of isonicotinohydrazide derivatives are highly influenced by substituents on the benzylidene ring. Below is a comparison with key analogues:
Anticancer Activity
- The benzyloxy group may enhance lipophilicity, improving cellular uptake.
- Comparison: Compounds with electron-donating substituents (e.g., methoxy, hydroxy) show higher activity than halogenated or aliphatic analogues. For example, N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide demonstrated superior cytotoxicity (IC₅₀ = 12 µM) compared to N'-(4-chlorobenzylidene) derivatives (IC₅₀ = 38 µM) .
Antimicrobial and Antioxidant Activity
- N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide: Analogues with benzyloxy groups (e.g., 2g in ) showed moderate antimicrobial activity (MIC = 8–16 µg/mL) against Staphylococcus aureus and Escherichia coli. The bulky benzyloxy group may reduce membrane permeability compared to smaller substituents .
- Comparison: N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (2g) exhibited dual potency as an antimicrobial (MIC = 4 µg/mL) and antioxidant (85% H₂O₂ scavenging at 100 µM), outperforming benzyloxy-substituted derivatives .
Enzyme Inhibition
- Comparison: N'-(4-chlorobenzylidene)isonicotinohydrazide (3a) was the most potent inhibitor of calf intestinal alkaline phosphatase (IC₅₀ = 1.2 µM), whereas N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) inhibited bovine tissue-non-specific alkaline phosphatase (IC₅₀ = 0.9 µM) .
Physicochemical and Quantum Chemical Properties
- Electrochemical Properties : Substituted benzylidene derivatives with electron-donating groups (e.g., -OCH₃, -OH) exhibit higher EHOMO values, correlating with improved antioxidant and anticorrosion activities .
Key Research Findings
Substituent Position Matters : 3-Substituted benzylidene derivatives (e.g., 3-benzyloxy) show distinct activity profiles compared to 4-substituted analogues due to steric and electronic effects .
Dual-Activity Compounds : Derivatives with both hydroxy and methoxy groups (e.g., 4-hydroxy-3-methoxy) often exhibit balanced antimicrobial, antioxidant, and enzyme inhibitory effects .
Prochelator Potential: Boronic ester-containing analogues (e.g., BHAPI in ) demonstrate ROS-triggered iron chelation, a property that could be explored in benzyloxy derivatives for neurodegenerative disease applications .
Biological Activity
N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction between isonicotinohydrazide and 3-benzyloxybenzaldehyde. The general procedure includes:
-
Reagents :
- Isonicotinohydrazide (1.0 eq)
- 3-Benzyloxybenzaldehyde (1.0 eq)
- Solvent: Ethanol/water mixture.
-
Procedure :
- Dissolve isonicotinohydrazide in water and add it to a solution of 3-benzyloxybenzaldehyde in ethanol.
- Stir the mixture for 1-3 hours at room temperature.
- Concentrate under reduced pressure and purify through washing with cold ethyl alcohol and ethyl ether.
- Crystallize from dimethyl sulfoxide to obtain pure this compound suitable for characterization .
Antimicrobial Properties
Research indicates that derivatives of isoniazid, including this compound, exhibit significant antimicrobial activity against various pathogens:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis, similar to the mechanism of isoniazid against Mycobacterium tuberculosis .
- In Vitro Studies : In studies involving different bacterial strains, the compound demonstrated effective inhibition, with some derivatives showing IC50 values comparable to established antibiotics .
Anticancer Activity
This compound has also been evaluated for its anticancer properties:
- Cell Line Studies : In vitro tests on cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. It appears to target specific pathways involved in cancer progression, such as the NFκB/IL-6/STAT3 signaling pathway .
- Case Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models, highlighting its potential as a therapeutic agent in cancer treatment .
Research Findings
The following table summarizes key findings from various studies on this compound:
Q & A
Q. What are the standard synthetic protocols for preparing N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide, and how are reaction conditions optimized?
The compound is synthesized via Schiff base condensation between 3-(benzyloxy)benzaldehyde and isonicotinohydrazide in methanol under reflux (1–2 hours). Reaction optimization includes adjusting stoichiometry (1:1 molar ratio), solvent polarity, and temperature control (60–70°C). Post-reaction, the product is recrystallized from methanol or ethanol to obtain pure crystals. Monitoring via TLC (chloroform/methanol, 9:1) ensures reaction completion .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
- FTIR : Confirms C=N stretching (1600–1620 cm⁻¹) and N-H vibrations (3200–3300 cm⁻¹).
- Single-crystal XRD : Resolves molecular geometry, bond lengths (e.g., C=N: ~1.275 Å), and hydrogen bonding (e.g., O—H⋯N).
- 1H/13C NMR : Validates aromatic proton environments and hydrazide linkage.
- Elemental analysis : Ensures purity (>95%). Refinement software like SHELXL is used for crystallographic data processing .
Q. How can discrepancies between experimental and computational structural data (e.g., bond lengths) be resolved?
Discrepancies in bond lengths (e.g., C=N from XRD vs. DFT) arise from crystal packing effects vs. gas-phase calculations. To address this:
- Compare multiple DFT functionals (e.g., B3LYP vs. PBE1PBE) with 6-311G** basis sets.
- Include solvent effects in computational models.
- Validate with Hirshfeld surface analysis to quantify intermolecular interactions influencing XRD results .
Advanced Research Questions
Q. What computational strategies are recommended to study the electronic properties and reactivity of this compound?
- DFT calculations : Use B3LYP/6-311G** to predict HOMO-LUMO energies (charge transfer), Fukui functions (reactivity sites), and electrostatic potential maps.
- TD-DFT : Simulate UV-Vis spectra for excited-state behavior.
- Molecular docking : Screen against biological targets (e.g., InhA enzyme for anti-TB activity) using AutoDock Vina, with validation via MD simulations .
Q. How does substituent variation on the benzylidene ring influence biological activity?
Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance bioactivity by increasing electrophilicity and target binding. For example:
- Anti-TB activity : Nitro substituents improve binding to Mycobacterium tuberculosis InhA (ΔG ≈ -9.2 kcal/mol).
- Antioxidant activity : Methoxy groups enhance iron chelation in prochelators (e.g., BSIH) by stabilizing radical intermediates. Structure-activity relationship (SAR) studies should combine synthesis, in vitro assays, and molecular dynamics .
Q. What experimental approaches are used to analyze hydrogen bonding and crystal packing effects?
Q. How can prochelator derivatives of this compound be designed for selective metal chelation?
Prochelators like BSIH incorporate boronic ester protecting groups, which are cleaved by H₂O₂ to reveal a tridentate chelator. Design steps:
- Introduce ROS-responsive groups (e.g., pinacol boronate) at the phenolic -OH position.
- Validate activation kinetics via UV-Vis (λ = 300–400 nm) and LC-MS.
- Test iron sequestration efficacy using ferrozine assays and EPR spectroscopy .
Q. What in vivo models are suitable for evaluating the anti-inflammatory activity of this compound?
- DSS-induced colitis in mice : Administer 50 mg/kg/day orally; assess NFκB/IL-6/STAT3 pathway inhibition via qPCR and Western blot.
- Histopathology : Score colon tissue damage (0–4 scale).
- Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability using LC-MS/MS .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
